molecular formula C19H20N2O3 B11127835 3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide

3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide

Cat. No.: B11127835
M. Wt: 324.4 g/mol
InChI Key: OKMIKFKVOVQWBQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide is an organic compound that features both an indole and a dimethoxyphenyl group. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Propanamide Linkage: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and phenyl groups can interact with various enzymes and receptors, modulating their activity. The methoxy groups may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-N-(1H-indol-3-yl)propanamide: Similar structure but with the indole group at a different position.

    3-(3,4-Dimethoxyphenyl)-N-(1H-indol-5-yl)propanamide: Another positional isomer.

    3-(3,4-Dimethoxyphenyl)-N-(1H-indol-7-yl)propanamide: Yet another positional isomer.

Uniqueness

The specific positioning of the indole and dimethoxyphenyl groups in 3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide may confer unique biological activities or chemical reactivity compared to its isomers. This uniqueness can be crucial in drug design and development, where small changes in structure can lead to significant differences in activity and selectivity.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(1H-indol-6-yl)propanamide

InChI

InChI=1S/C19H20N2O3/c1-23-17-7-3-13(11-18(17)24-2)4-8-19(22)21-15-6-5-14-9-10-20-16(14)12-15/h3,5-7,9-12,20H,4,8H2,1-2H3,(H,21,22)

InChI Key

OKMIKFKVOVQWBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C=CN3)OC

Origin of Product

United States

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